molecular formula C12H13NO5 B13676467 Ethyl 2-(4-acetyl-3-nitrophenyl)acetate

Ethyl 2-(4-acetyl-3-nitrophenyl)acetate

Cat. No.: B13676467
M. Wt: 251.23 g/mol
InChI Key: LIIJOZUXAJGPIJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetyl-3-nitrophenyl)acetate is an organic compound with a complex structure that includes an ethyl ester, an acetyl group, and a nitro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-acetyl-3-nitrophenyl)acetate typically involves the esterification of 2-(4-acetyl-3-nitrophenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Reduction of the nitro group: Amino derivatives.

    Reduction of the acetyl group: Alcohol derivatives.

    Substitution on the phenyl ring: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-(4-acetyl-3-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetyl-3-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl group can undergo hydrolysis to release acetic acid. These reactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

    Ethyl 2-(4-nitrophenyl)acetate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    Ethyl 2-(4-acetylphenyl)acetate: Lacks the nitro group, reducing its potential for redox reactions.

    Ethyl 2-(4-acetyl-3-methylphenyl)acetate: The methyl group provides different steric and electronic properties compared to the nitro group.

Uniqueness: Ethyl 2-(4-acetyl-3-nitrophenyl)acetate is unique due to the presence of both the nitro and acetyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 2-(4-acetyl-3-nitrophenyl)acetate

InChI

InChI=1S/C12H13NO5/c1-3-18-12(15)7-9-4-5-10(8(2)14)11(6-9)13(16)17/h4-6H,3,7H2,1-2H3

InChI Key

LIIJOZUXAJGPIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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